(1H-Imidazol-4-YL)(pyridin-4-YL)methanol
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Description
“(1H-Imidazol-4-YL)(pyridin-4-YL)methanol” is an organic compound with the empirical formula C9H9N3O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied . For instance, one method involves a nucleophilic substitution reaction between pyridine and imidazole . Another method involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with corresponding substituted acetophenones .Molecular Structure Analysis
The molecular structure of “(1H-Imidazol-4-YL)(pyridin-4-YL)methanol” can be represented by the SMILES string OCC1=CNC(C2=NC=CC=C2)=N1 . The InChI representation is 1S/C9H9N3O/c13-6-7-5-11-9(12-7)8-3-1-2-4-10-8/h1-5,13H,6H2,(H,11,12) .Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They have been used in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
“(1H-Imidazol-4-YL)(pyridin-4-YL)methanol” is a solid substance . It is part of the imidazole family, which is known to be amphoteric in nature, showing both acidic and basic properties . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Safety And Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, the future directions of “(1H-Imidazol-4-YL)(pyridin-4-YL)methanol” could potentially involve further exploration in the field of medicinal chemistry.
properties
IUPAC Name |
1H-imidazol-5-yl(pyridin-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9(8-5-11-6-12-8)7-1-3-10-4-2-7/h1-6,9,13H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBORMVXBFUMKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C2=CN=CN2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697589 |
Source
|
Record name | (1H-Imidazol-5-yl)(pyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Imidazol-4-YL)(pyridin-4-YL)methanol | |
CAS RN |
185798-86-1 |
Source
|
Record name | (1H-Imidazol-5-yl)(pyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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